molecular formula C23H33N3O3 B5483865 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5483865
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: PNWBGGCIZGMMOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.

Wirkmechanismus

1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and maintain a balance between excitation and inhibition. By increasing GABA levels, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide can enhance inhibitory activity and potentially reduce seizures and other neurological symptoms.
Biochemical and physiological effects:
In addition to its effects on GABA levels, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to modulate other neurotransmitter systems, such as dopamine and glutamate. These effects may contribute to its potential therapeutic effects in addiction and other disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for GABA-AT. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:
1. Further studies to evaluate its safety and efficacy in humans for various neurological and psychiatric disorders.
2. Development of more potent and selective GABA-AT inhibitors based on the structure of 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide.
3. Investigation of the mechanisms underlying its effects on dopamine and glutamate neurotransmission.
4. Exploration of its potential as a tool for studying the role of GABA in normal brain function and disease.
5. Development of new formulations or delivery methods to improve its solubility and bioavailability.
In conclusion, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is a promising research tool and potential therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesemethoden

1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including cyclopropylcarbonyl chloride, 2-phenoxyethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety. In preclinical studies, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has shown promising results in reducing seizure activity and preventing relapse in drug addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in humans.

Eigenschaften

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-phenoxyethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c27-22(24-12-16-29-21-6-2-1-3-7-21)19-5-4-13-26(17-19)20-10-14-25(15-11-20)23(28)18-8-9-18/h1-3,6-7,18-20H,4-5,8-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWBGGCIZGMMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.